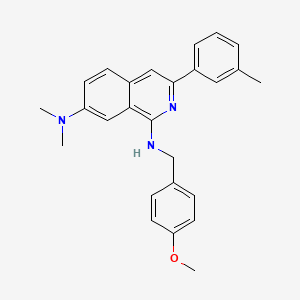

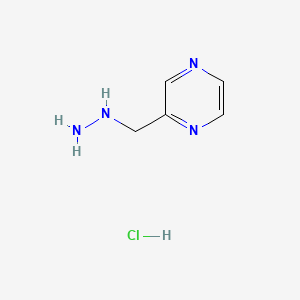

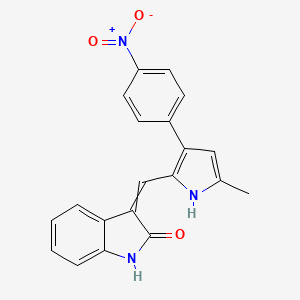

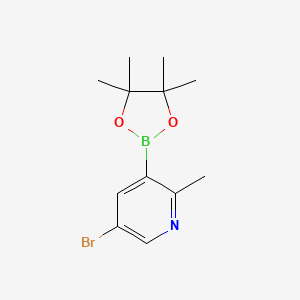

![molecular formula C14H8ClFO4 B580407 3'-Chlor-5-Fluor-[1,1'-Biphenyl]-3,4'-dicarbonsäure CAS No. 1261906-07-3](/img/structure/B580407.png)

3'-Chlor-5-Fluor-[1,1'-Biphenyl]-3,4'-dicarbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biphenyl compounds are a group of organic compounds that contain two phenyl rings . The phenyl rings can be substituted with various functional groups, such as chloro, fluoro, and carboxylic acid groups. The properties of the biphenyl compound can vary greatly depending on the type and position of these substituents .

Synthesis Analysis

Biphenyl compounds can be synthesized through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with a halide or pseudohalide . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of a biphenyl compound depends on the type and position of its substituents. For example, a compound with a chloro group at the 3’ position and a fluoro group at the 5’ position would have different properties than a compound with the groups at different positions .Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a reaction that involves the removal of a boron group .Physical And Chemical Properties Analysis

The physical and chemical properties of a biphenyl compound depend on its specific structure. Factors that can influence these properties include the type and position of substituents on the phenyl rings .Wissenschaftliche Forschungsanwendungen

Borreagenzien in der Suzuki–Miyaura-Kupplung

Die Boronsäurefunktionalität der Verbindung kann für Suzuki–Miyaura-Kupplungsreaktionen genutzt werden. Diese Reaktionen ermöglichen die Synthese komplexer organischer Moleküle durch Kupplung von Aryl- oder Vinylboronsäuren mit Aryl- oder Vinylhalogeniden. Die 3'-Chlor-5-Fluor-[1,1'-Biphenyl]-3,4'-dicarbonsäure könnte als wertvolles Borreagenz in solchen Transformationen dienen .

Photophysikalische Eigenschaften

Die Untersuchung der photophysikalischen Eigenschaften dieser Verbindung, wie z. B. Fluoreszenz oder Phosphoreszenz, könnte Einblicke in ihr Verhalten unter verschiedenen Bedingungen liefern.

Zusammenfassend lässt sich sagen, dass die this compound ein vielversprechendes Potenzial in verschiedenen Bereichen bietet, von der antiviralen Forschung bis hin zur Materialwissenschaft. Forscher untersuchen weiterhin ihr Potenzial, und ihre vielseitige Natur lädt zu weiteren Untersuchungen für neuere therapeutische Möglichkeiten ein . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, können Sie sich gerne an uns wenden! 😊

Wirkmechanismus

The mechanism of action of 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is not fully understood. However, it is believed to act as an acid catalyst in the synthesis of other compounds. This is due to its ability to form strong hydrogen bonds with the target molecules, which helps to facilitate the reaction.

Biochemical and Physiological Effects

3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to have an inhibitory effect on the growth of bacteria, fungi, and viruses. It has also been shown to have an inhibitory effect on the growth of cancer cells. In addition, 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid has been shown to have an inhibitory effect on the activity of certain enzymes, such as phosphatases and proteases.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it has a wide range of applications, making it a versatile reagent. The main limitation of 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is that it is toxic and should be handled with care.

Zukünftige Richtungen

There are a number of potential future directions for the use of 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. It could be used as a catalyst in the synthesis of other compounds, such as pharmaceuticals and dyes. It could also be used in the study of the structure and function of proteins. In addition, it could be used in the synthesis of organic compounds, such as amino acids and carbohydrates. Finally, it could be further studied for its potential use as an inhibitor of the growth of bacteria, fungi, and viruses.

Synthesemethoden

3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid can be synthesized by a variety of methods. The most common method is by the reaction of chloroform and fluoroacetic acid in the presence of a base. This reaction yields 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid in a yield of approximately 90%. Other methods for the synthesis of 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid include the reaction of chloroform and fluoroacetic anhydride, the reaction of fluoroacetic acid and chlorobenzene, and the reaction of fluoroacetic acid and chlorobenzene in the presence of a base.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(3-carboxy-5-fluorophenyl)-2-chlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFO4/c15-12-6-7(1-2-11(12)14(19)20)8-3-9(13(17)18)5-10(16)4-8/h1-6H,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXHNLDPBUCFRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40690909 |

Source

|

| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40690909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261906-07-3 |

Source

|

| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40690909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

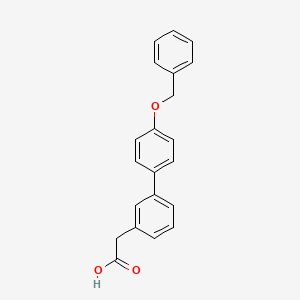

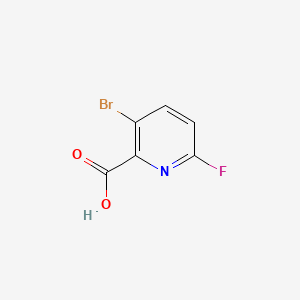

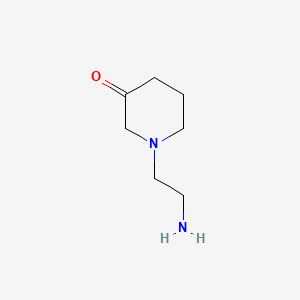

![3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B580327.png)